N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a dimethylphenyl group, a piperidinyl group, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidinyl group: This step may involve the use of piperidine derivatives and suitable coupling reagents.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To optimize reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or carboxylated derivatives.
Reduction: May produce amine or alcohol derivatives.
Substitution: Can result in halogenated or other substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potentially as a drug candidate for treating specific diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. This may include:
Binding to receptors: Leading to modulation of biological pathways.
Inhibition of enzymes: Affecting metabolic processes.
Interaction with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-11-13-27(14-12-16)23-19-9-4-5-10-20(19)24(30)28(26-23)15-21(29)25-22-17(2)7-6-8-18(22)3/h4-10,16H,11-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIXMKSIUDZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.